molecular formula C31H45FN4O4 B608798 4-Fluoro-N-methyl-L-phenylalanyl-N-methyl-L-valyl-3-(1,1-dimethylethyl)-N-ethyl-L-tyrosinamide

4-Fluoro-N-methyl-L-phenylalanyl-N-methyl-L-valyl-3-(1,1-dimethylethyl)-N-ethyl-L-tyrosinamide

Cat. No.: B608798
M. Wt: 556.7 g/mol
InChI Key: KSDWAJPUTRBIRR-KLJDGLGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

MA-2029 plays a significant role in biochemical reactions, particularly as a motilin receptor antagonist . It interacts with the motilin receptor, a G-protein coupled receptor, and inhibits its activity . The nature of these interactions is competitive, meaning that MA-2029 competes with motilin, the natural ligand, for binding to the receptor .

Cellular Effects

MA-2029 has profound effects on various types of cells and cellular processes. It influences cell function by modulating the activity of the motilin receptor . This can impact cell signaling pathways, gene expression, and cellular metabolism, particularly in cells of the gastrointestinal tract where the motilin receptor is predominantly expressed .

Molecular Mechanism

The mechanism of action of MA-2029 involves binding to the motilin receptor and preventing its activation by motilin . This can lead to changes in gene expression and cellular responses, particularly in the context of gastrointestinal motility .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of MA-2029 have been observed to be dose-dependent and time-dependent

Dosage Effects in Animal Models

In animal models, the effects of MA-2029 vary with different dosages . At a dosage of 3 mg/kg, MA-2029 has been shown to significantly inhibit abdominal muscle contractions

Metabolic Pathways

The metabolic pathways that MA-2029 is involved in are not well-characterized. Given its role as a motilin receptor antagonist, it may interact with enzymes or cofactors involved in the motilin signaling pathway .

Preparation Methods

The synthesis of MA-2029 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving selective binding and inhibition of motilin receptors .

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-N-[(2S)-3-(3-tert-butyl-4-hydroxyphenyl)-1-(ethylamino)-1-oxopropan-2-yl]-2-[[(2S)-3-(4-fluorophenyl)-2-(methylamino)propanoyl]-methylamino]-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H45FN4O4/c1-9-34-28(38)24(18-21-12-15-26(37)23(16-21)31(4,5)6)35-29(39)27(19(2)3)36(8)30(40)25(33-7)17-20-10-13-22(32)14-11-20/h10-16,19,24-25,27,33,37H,9,17-18H2,1-8H3,(H,34,38)(H,35,39)/t24-,25-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDWAJPUTRBIRR-KLJDGLGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(CC1=CC(=C(C=C1)O)C(C)(C)C)NC(=O)C(C(C)C)N(C)C(=O)C(CC2=CC=C(C=C2)F)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@H](CC1=CC(=C(C=C1)O)C(C)(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)[C@H](CC2=CC=C(C=C2)F)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H45FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

A: MA-2029 acts as a selective and competitive antagonist of the motilin receptor. [, ] By binding to this receptor, it blocks the action of motilin, a gastrointestinal hormone responsible for stimulating gastric and intestinal contractions. [, , ] This inhibition of motilin-induced contractions helps to regulate gastrointestinal motility and alleviate symptoms associated with IBS, such as diarrhea and visceral pain. [, , ]

A: Research suggests that the action of MA-2029 is intertwined with ghrelin, another gastrointestinal hormone. While MA-2029 blocks motilin-induced gastric contractions, ghrelin seems essential for these contractions to occur in the first place. [] Studies in Suncus murinus (house musk shrew) showed that blocking the ghrelin receptor with (D-Lys(3))-GHRP-6 inhibited motilin-induced gastric contractions. [] This suggests a synergistic relationship where ghrelin may prime the system, allowing motilin (and subsequently MA-2029) to exert their effects. [] Further research is needed to fully elucidate this interplay.

A: MA-2029 demonstrates a better cardiovascular safety profile compared to Cisapride, another drug used for IBS treatment. [] While both compounds interact with various ion channels at higher concentrations, MA-2029's effect on these channels, such as hERG and calcium channels, occur at concentrations significantly exceeding its therapeutic dose. [] In contrast, Cisapride exhibits QT prolongation potential even at therapeutic concentrations, highlighting a narrower safety margin. []

A: The primary animal model used to investigate the effects of MA-2029 is the Suncus murinus. [, , ] This species exhibits a similar migrating motor complex (MMC) pattern to humans and dogs, making it a valuable model for studying gastrointestinal motility. [, ] Additionally, studies in conscious dogs have been conducted to assess the compound's impact on motilin-induced gastrointestinal motility. []

A: While current research suggests a favorable safety profile for MA-2029, particularly compared to Cisapride, more comprehensive toxicology studies are required. [] This includes investigating potential long-term effects and determining the no observed adverse effect level (NOAEL). []

A: Further research is necessary to fully elucidate the mechanisms of action of MA-2029, its interaction with other gastrointestinal hormones like ghrelin, and its long-term safety profile. [, ] Additionally, clinical trials in humans are crucial to determine its efficacy and safety in treating IBS and exploring potential applications in other gastrointestinal disorders.

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